Ertapenem Ring Open Impurity

Beschreibung

Structure

3D Structure

Eigenschaften

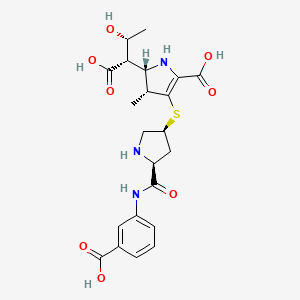

IUPAC Name |

(2S,3R)-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-4-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydro-1H-pyrrole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O8S/c1-9-16(15(10(2)26)21(30)31)25-17(22(32)33)18(9)34-13-7-14(23-8-13)19(27)24-12-5-3-4-11(6-12)20(28)29/h3-6,9-10,13-16,23,25-26H,7-8H2,1-2H3,(H,24,27)(H,28,29)(H,30,31)(H,32,33)/t9-,10-,13+,14+,15-,16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMDXYCKWMWUYCV-ANEDZVCMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC(=C1SC2CC(NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)C(C(C)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](NC(=C1S[C@H]2C[C@H](NC2)C(=O)NC3=CC=CC(=C3)C(=O)O)C(=O)O)[C@@H]([C@@H](C)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

357154-27-9 |

Source

|

| Record name | Ertapenem, (beta-lactam ring-opened)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0357154279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ERTAPENEM, (BETA-LACTAM RING-OPENED)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP440V6LGX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of the Ertapenem Ring-Opened Impurity

This guide provides a comprehensive technical overview for the synthesis, isolation, and characterization of the primary degradation product of Ertapenem, the ring-opened impurity. This document is intended for researchers, scientists, and professionals in drug development and quality control who require a deep, practical understanding of this critical impurity.

Introduction: The Significance of the Ertapenem Ring-Opened Impurity

Ertapenem is a broad-spectrum β-lactam antibiotic belonging to the carbapenem class.[1][2] A key structural feature and the source of its antibacterial activity is the strained four-membered β-lactam ring.[3] However, this ring is also susceptible to hydrolysis, leading to the formation of an inactive ring-opened impurity.[4] The presence and quantity of this impurity are critical quality attributes that must be carefully monitored and controlled to ensure the safety and efficacy of the drug product.

Forced degradation studies, as mandated by regulatory bodies like the ICH, are essential to identify potential degradation products and establish stability-indicating analytical methods.[5] Under conditions of acid, base, and thermal stress, the formation of the ring-opened hydrolysis product is a primary degradation pathway for Ertapenem.[4][6] Understanding the synthesis and characterization of this specific impurity is therefore paramount for robust analytical method development, validation, and overall drug quality assessment.

Synthesis of the Ertapenem Ring-Opened Impurity

The targeted synthesis of the ring-opened impurity is crucial for its use as a reference standard in analytical methods. The most direct and common approach involves controlled hydrolysis of the β-lactam ring under alkaline conditions.[7][8][9]

The formation of the ring-opened impurity proceeds via a nucleophilic attack of a hydroxide ion on the carbonyl carbon of the β-lactam ring. This leads to the cleavage of the amide bond and the formation of a β-amino acid derivative.[9] The reaction is typically carried out at controlled, low temperatures to minimize the formation of other degradation products.

Diagram: Synthesis of Ertapenem Ring-Opened Impurity

Caption: Base-catalyzed hydrolysis of Ertapenem.

This protocol is adapted from established methods for the preparation of carbapenem ring-opened impurities.[7][8]

-

Preparation of Alkaline Solution: Dissolve 0.4 g of sodium hydroxide in 100 mL of purified water.

-

Cooling: Chill the sodium hydroxide solution to a temperature between 0-5°C in an ice bath.

-

Reaction Initiation: While maintaining the low temperature, add 2.3 g of Ertapenem (net content) to the cooled alkaline solution with vigorous stirring.

-

Reaction Monitoring: Allow the reaction to proceed for approximately 2 hours, ensuring the temperature remains within the 0-5°C range. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).

-

Neutralization: After completion of the reaction (as determined by HPLC), adjust the pH of the solution to 7.0-8.0 using a 0.5 mol/L solution of hydrochloric acid.

-

Isolation: The resulting solution containing the ring-opened impurity is then freeze-dried (lyophilized) to obtain the product as a solid.

Expected Outcome: This procedure typically yields the Ertapenem ring-opened impurity as a yellow solid with a purity of approximately 96-97%, as determined by HPLC.[7][8]

Characterization of the Ertapenem Ring-Opened Impurity

A multi-faceted analytical approach is required for the comprehensive characterization and structural confirmation of the synthesized impurity.

HPLC is the primary technique for the separation, identification, and quantification of Ertapenem and its impurities.[1][6][10] A robust, stability-indicating HPLC method is essential to resolve the ring-opened impurity from the parent drug and other potential degradants.

Table 1: Typical HPLC Method Parameters for Ertapenem Impurity Profiling

| Parameter | Condition | Rationale & Insights |

| Column | Inertsil Phenyl or X-Terra RP18 (150 x 4.6 mm, 3.5 µm) | Phenyl and C18 columns provide good retention and resolution for the polar Ertapenem and its degradation products.[6][10] |

| Mobile Phase A | Ammonium formate buffer (pH 8.0), water, and acetonitrile (e.g., 40:60:1 v/v/v) | A slightly alkaline pH is often optimal for the separation of Ertapenem and its impurities.[10] |

| Mobile Phase B | Ammonium formate buffer (pH 8.0), acetonitrile, and methanol (e.g., 40:50:10 v/v/v) | The organic modifier gradient allows for the elution of compounds with varying polarities.[10] |

| Gradient Elution | A time-programmed gradient from a lower to a higher percentage of Mobile Phase B | Gradient elution is necessary to achieve adequate separation of all related substances.[6][10] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity.[10] |

| Detection | UV at a specific wavelength (e.g., 298 nm) or Photodiode Array (PDA) | PDA detection is highly recommended as it provides spectral information to assess peak purity.[6][11] |

Diagram: Analytical Workflow for Impurity Characterization

Caption: Workflow from synthesis to characterization.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for the definitive identification of impurities. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, one can obtain the molecular weight of the impurity and, with tandem MS (MS/MS), its fragmentation pattern.

-

Expected Mass: The protonated molecule [M+H]⁺ of the Ertapenem ring-opened impurity is expected to have a mass-to-charge ratio (m/z) of 494.[4] This corresponds to the addition of a water molecule (mass of 18) to the parent Ertapenem molecule (molecular weight of 475.5 g/mol ).

NMR spectroscopy is an indispensable technique for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. Proton NMR (¹H NMR) and Carbon NMR (¹³C NMR) provide detailed information about the chemical environment of the atoms within the molecule.

-

¹H NMR Spectral Data: The ¹H NMR spectrum of the Ertapenem ring-opened impurity in D₂O will show characteristic shifts that confirm the hydrolysis of the β-lactam ring. For instance, a reported ¹H NMR spectrum shows key signals at: δ 7.488 (m, 4H), 4.194 (t, 1H), 3.834 (m, 1H), 3.508 (m, 3H), 3.078 (m, 1H), 2.698 (m, 1H), 2.415 (m, 2H), 2.356 (m, 1H), 1.844 (m, 1H), 1.045 (m, 3H), and 0.853 (d, 3H).[8] Comparison of this spectrum with that of the parent Ertapenem will reveal significant changes in the chemical shifts of the protons adjacent to the now-opened β-lactam ring, providing conclusive evidence of the structural modification.

Conclusion and Best Practices

The synthesis and thorough characterization of the Ertapenem ring-opened impurity are fundamental activities in the development and quality control of this important antibiotic. By having a well-characterized reference standard, analytical scientists can develop and validate robust, stability-indicating methods that accurately quantify this critical impurity. This, in turn, ensures that the final drug product meets the stringent quality and safety standards required for patient use.

Key Takeaways for the Practicing Scientist:

-

Controlled Synthesis is Key: The synthesis of the ring-opened impurity must be carefully controlled to prevent the formation of other degradation products. Temperature and pH are critical parameters.

-

Orthogonal Analytical Techniques: A combination of HPLC, MS, and NMR is essential for the unambiguous identification and structural confirmation of the impurity.

-

Reference Standard Management: The synthesized and characterized impurity should be properly stored and managed as a primary reference standard for routine quality control testing.

References

- Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient.

- An Efficient HPLC–MS Method for Impurity Profile of Ertapenem.

- Ertapenem Manufacturing Process Development. IRIS.

- Preparation, isolation, and characterization of dimeric degradation products of the 1β-methylcarbapenem antibiotic, ertapenem.

- Method for preparing ring-opening impurity of carbapenems.

- Method for preparing ring-opening impurity of carbapenems.

- Stability of ertapenem in aqueous solutions.

- Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes

- Stability of ertapenem in an elastomeric infusion device.

- Forced degrad

- Ertapenem. PubChem.

- β-Lactams and β-Lactamase Inhibitors: An Overview. PMC.

- A Critical Review of Analytical Methods for Determin

- Ertapenem Impurities and Rel

- Pharmaceutical impurities and degradation products: Uses and applic

- Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI.

Sources

- 1. A Critical Review of Analytical Methods for Determination of Ertapenem Sodium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. veeprho.com [veeprho.com]

- 3. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unipv.it [iris.unipv.it]

- 5. medcraveonline.com [medcraveonline.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Method for preparing ring-opening impurity of carbapenems - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN105061284A - Method for preparing ring-opening impurity of carbapenems - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

formation mechanism of Ertapenem beta-lactam ring opening

An In-depth Technical Guide to the Formation Mechanism of Ertapenem's Beta-Lactam Ring Opening

Abstract

Ertapenem is a broad-spectrum 1-β methyl-carbapenem antibiotic, a class of β-lactams often reserved for treating complex and resistant bacterial infections.[1] The therapeutic efficacy of Ertapenem, like all β-lactam antibiotics, is intrinsically linked to the integrity of its highly strained four-membered β-lactam ring.[2] This structure serves as the pharmacophore, mimicking the D-Ala-D-Ala substrate of penicillin-binding proteins (PBPs) to inhibit bacterial cell wall synthesis.[3] However, this same ring strain renders the molecule susceptible to degradation, leading to inactivation. The opening of this ring is the primary mechanism of drug failure and bacterial resistance. This technical guide provides a comprehensive exploration of the principal mechanisms governing the cleavage of Ertapenem's β-lactam ring. We will dissect the chemical hydrolysis pathways dictated by pH and other environmental factors, and delve into the sophisticated enzymatic degradation routes mediated by bacterial β-lactamases and the human renal enzyme dehydropeptidase-I (DHP-I). Furthermore, this guide details the essential experimental protocols and analytical methodologies, such as forced degradation studies and stability-indicating HPLC, that are critical for researchers and drug development professionals to characterize and mitigate this process.

Part 1: Introduction to Ertapenem and the β-Lactam Ring

Ertapenem: A 1-β Methyl-Carbapenem Antibiotic

Ertapenem is a synthetic carbapenem antibiotic, structurally related to penicillins and cephalosporins.[4] Its core structure features a carbapenem fused to a β-lactam ring.[5] Key structural distinctions, such as the 1-β methyl group, confer significant stability against hydrolysis by a wide array of common β-lactamases, including most penicillinases, cephalosporinases, and extended-spectrum β-lactamases (ESBLs).[1][4] This stability allows for a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria, making it a vital tool for treating severe intra-abdominal, skin, urinary tract, and pelvic infections.[1]

Caption: Core structure of Ertapenem with key functional groups highlighted.

The β-Lactam Ring: The Pharmacophore of Activity and Instability

The β-lactam ring is a four-membered cyclic amide.[2] Due to significant ring strain, the amide bond within this ring is far more susceptible to hydrolysis compared to a standard, linear amide.[2] This inherent reactivity is the cornerstone of its antibacterial mechanism. The ring mimics the structure of the D-alanyl-D-alanine peptide, allowing it to acylate the active site of bacterial transpeptidases (also known as Penicillin-Binding Proteins or PBPs), thereby inhibiting the final step of peptidoglycan synthesis and compromising bacterial cell wall integrity.[3] This same chemical liability, however, is the molecule's "Achilles' heel," as cleavage of the amide bond by either chemical or enzymatic hydrolysis results in a ring-opened product that is devoid of antibacterial activity.[1][6]

Part 2: Chemical-Mediated Ring Opening (Hydrolysis)

The intrinsic chemical stability of Ertapenem in aqueous solution is a critical parameter for its formulation, storage, and clinical administration. The primary non-enzymatic degradation pathway is hydrolysis of the β-lactam ring.

Fundamental Mechanism of Hydrolysis

Hydrolysis of the β-lactam ring proceeds via nucleophilic acyl substitution. A nucleophile, typically a water molecule or a hydroxide ion, attacks the electrophilic carbonyl carbon of the amide bond. This forms a tetrahedral intermediate which subsequently collapses, leading to the cleavage of the C-N bond and the formation of the inactive, ring-opened carboxylic acid derivative.[2]

Caption: Major pathways leading to the opening of Ertapenem's β-lactam ring.

Part 4: Experimental Analysis of β-Lactam Ring Opening

Characterizing the stability of Ertapenem and identifying its degradation products is a cornerstone of pharmaceutical development and quality control. A stability-indicating analytical method is one that can accurately quantify the active ingredient in the presence of its degradation products, excipients, and impurities. [7]

Forced Degradation Studies: A Protocol for Inducing and Identifying Degradants

Forced degradation, or stress testing, is a process where the drug substance is exposed to conditions more severe than accelerated stability testing. [8]This is done to generate the likely degradation products and demonstrate the specificity of the analytical method. [9] Exemplar Protocol for Forced Degradation of Ertapenem:

-

Preparation of Stock Solution: Prepare a stock solution of Ertapenem in purified water (e.g., 1000 µg/mL). [10]2. Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N HCl. Heat at 80°C for 60 minutes. Cool the solution and neutralize with an equal volume of 1N NaOH. [10]3. Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1N NaOH. Keep at room temperature for a specified time (e.g., 30-60 minutes), as base degradation is typically rapid. Neutralize with an equal volume of 1N HCl. [10][11]4. Oxidative Degradation: Mix an aliquot of the stock solution with an appropriate concentration of hydrogen peroxide (e.g., 3-30%). Keep at room temperature for a specified time. [10][11]5. Thermal Degradation: Expose the solid drug powder to dry heat (e.g., 105°C) for a period of hours. Dissolve the stressed powder in a suitable solvent for analysis. [7]6. Photolytic Degradation: Expose the drug solution or solid powder to UV/white light as specified by ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). [7]7. Analysis: Dilute all stressed samples to a final target concentration (e.g., 6 µg/mL) and analyze using the developed HPLC method alongside a non-stressed control sample. [10] Causality Note: The goal is not to completely destroy the drug but to achieve a target degradation of 5-20%. [9]This ensures that sufficient quantities of the primary degradation products are formed for detection and resolution without generating secondary, irrelevant degradants. The neutralization step is critical to halt the reaction and prevent damage to the HPLC column. [9]

Chromatographic Separation: Stability-Indicating HPLC Methods

High-Performance Liquid Chromatography (HPLC) is the predominant technique for analyzing Ertapenem stability. A robust, stability-indicating method must be able to resolve the Ertapenem peak from all potential degradation products. [7][12]

| Parameter | Typical Condition | Rationale | Reference |

|---|---|---|---|

| Column | C18 or Phenyl (e.g., 250 x 4.6 mm, 5 µm) | Provides good hydrophobic retention for separation. | [7][10] |

| Mobile Phase | Gradient or isocratic elution with an aqueous buffer (e.g., sodium phosphate, pH ~6.5-8) and an organic modifier (e.g., acetonitrile). | The pH is controlled to ensure drug stability during the run and to optimize peak shape and retention. The organic modifier controls the elution strength. | [13][7] |

| Flow Rate | 1.0 - 1.2 mL/min | Standard flow rate for analytical columns, providing good efficiency and reasonable run times. | [13][10] |

| Detection | UV detector at ~298 nm | Ertapenem has a strong chromophore, and this wavelength provides good sensitivity for the parent drug and its major degradants. | [10][14] |

Structural Elucidation: Mass Spectrometry

While HPLC-UV can separate and quantify the degradants, it does not confirm their identity. Coupling HPLC to a mass spectrometer (LC-MS) is the definitive technique for structural elucidation. [15]By analyzing the mass-to-charge ratio (m/z) of the eluting peaks, the molecular weight of the degradation products can be determined. For Ertapenem (MW ≈ 475.5 g/mol ), the primary ring-opened hydrolytic product will have a mass increase of 18 Da (the addition of H₂O), resulting in a protonated molecule [M+H]⁺ with an m/z of approximately 494, confirming the ring-opening event. [15]

Caption: Experimental workflow for analyzing Ertapenem degradation.

Part 5: Conclusion and Future Perspectives

The opening of the β-lactam ring is the definitive inactivation pathway for Ertapenem. This process is driven by both fundamental chemical hydrolysis, which is highly dependent on pH and temperature, and sophisticated enzymatic catalysis by bacterial carbapenemases and the host's own renal DHP-I enzyme. A thorough understanding of these mechanisms is not merely an academic exercise; it is fundamental to the entire lifecycle of the drug. For the formulation scientist, it dictates the selection of buffers, pH, and storage conditions to ensure a stable and effective product. For the clinical microbiologist and infectious disease physician, it explains the spectra of resistance and the mechanisms by which bacteria evade this last-resort antibiotic. For the drug discovery professional, understanding how existing carbapenems are defeated by enzymes like MBLs provides the critical insights needed to design the next generation of β-lactam antibiotics that can overcome these formidable resistance mechanisms. The continued surveillance for new β-lactamases and the development of potent, broad-spectrum inhibitors remain paramount in the ongoing battle to preserve the efficacy of the carbapenem class.

References

-

Al-khamis, K. I., El-shaboury, S. R., & Saleh, G. A. (2014). Effect of buffers on the ertapenem stability in aqueous solution. ResearchGate. [Link]

-

ACS-DOBFAR S.p.A. (n.d.). Ertapenem Manufacturing Process Development. IRIS. [Link]

-

National Center for Biotechnology Information. (n.d.). Ertapenem. PubChem. [Link]

-

Sajonz, P., et al. (2004). Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient. Journal of Liquid Chromatography & Related Technologies, 27(1), 113-137. [Link]

-

Natishan, T. K., et al. (2001). Preparation, isolation, and characterization of dimeric degradation products of the 1β-methylcarbapenem antibiotic, ertapenem. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 207-220. [Link]

-

Jain, P. S., et al. (2017). Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form. Dhaka University Journal of Pharmaceutical Sciences, 16(1), 21-28. [Link]

-

Manning, L., et al. (2014). Stability of ertapenem 100 mg/mL in polypropylene syringes stored at 25, 4, and -20 C. American Journal of Health-System Pharmacy, 71(15), 1301-1306. [Link]

-

El-Bagary, R. I., et al. (2022). Development and Validation of Green Stability-Indicating RP-HPLC Method for Estimation of Ertapenem: Degradation Kinetics. BUE Scholar. [Link]

-

Al-khamis, K. I., et al. (2014). Effect of buffer solutions on the degradation of ertapenem in aqueous solution. Kerbala Journal of Pharmaceutical Sciences. [Link]

-

Jeon, J. H., et al. (2015). Structural Basis for Carbapenem-Hydrolyzing Mechanisms of Carbapenemases Conferring Antibiotic Resistance. International Journal of Molecular Sciences, 16(5), 9654–9692. [Link]

-

Jeon, J. H., et al. (2015). Structural basis for carbapenem-hydrolyzing mechanisms of carbapenemases conferring antibiotic resistance. Applied Microbiology and Biotechnology, 99(14), 5849-5864. [Link]

-

Salgado, H. R. N., & de Oliveira, M. A. (2014). A Critical Review of Analytical Methods for Determination of Ertapenem Sodium. Critical Reviews in Analytical Chemistry, 44(4), 315-329. [Link]

-

Pemberton, O. A., et al. (2018). A New Mechanism for β-Lactamases: Class D Enzymes Degrade 1β-Methyl Carbapenems via Lactone Formation. Angewandte Chemie International Edition, 57(42), 13918-13922. [Link]

-

ResearchGate. (n.d.). A) Extent of hydrolysis of the ertapenem lactone by a panel of...[Link]

-

Wikipedia. (n.d.). Beta-lactamase. [Link]

-

Cielecka-Piontek, J., et al. (2011). Stability of ertapenem in an elastomeric infusion device. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1075-1079. [Link]

-

Rawat, T., & Pandey, I. P. (2016). Forced degradation studies. MedCrave Online. [Link]

-

MIMS Philippines. (n.d.). Invanz: Dosages and Ingredients. [Link]

-

Wikipedia. (n.d.). β-Lactam. [Link]

-

Kumar, V. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Pharmaceutical and Analytical Chemistry: Open Access. [Link]

-

Musson, D. G., et al. (2002). Pharmacokinetics of Ertapenem in Healthy Young Volunteers. Antimicrobial Agents and Chemotherapy, 46(11), 3544-3553. [Link]

-

Berends, C. I. R., et al. (2021). Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation. Antimicrobial Agents and Chemotherapy, 65(12), e01258-21. [Link]

-

Cha, S., et al. (2021). Degradation of β-lactam antibiotics. ResearchGate. [Link]

-

Hasudungan, A. (2023, January 11). Carbapenem Antibiotics - Meropenem, Imipenem, Ertapenem. YouTube. [Link]

-

Bonomo, R. A. (2017). β-Lactamases: A Focus on Current Challenges. Cold Spring Harbor Perspectives in Medicine, 7(1), a025239. [Link]

-

Bush, K., & Bradford, P. A. (2016). Past and Present Perspectives on β-Lactamases. Antimicrobial Agents and Chemotherapy, 60(10), 6035-6045. [Link]

-

King, A. M., & Sifri, Z. (2023). Beta-Lactam Antibiotics. In StatPearls. StatPearls Publishing. [Link]

Sources

- 1. Ertapenem | C22H25N3O7S | CID 150610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. β-Lactam - Wikipedia [en.wikipedia.org]

- 3. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mims.com [mims.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. medcraveonline.com [medcraveonline.com]

- 9. longdom.org [longdom.org]

- 10. researchgate.net [researchgate.net]

- 11. buescholar.bue.edu.eg [buescholar.bue.edu.eg]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. iris.unipv.it [iris.unipv.it]

Introduction: The Duality of Ertapenem's Reactivity

An In-depth Technical Guide to the Hydrolysis Pathway and Kinetics of Ertapenem

Ertapenem is a parenteral, 1-β methyl-carbapenem antibiotic, a class of β-lactams with one of the broadest spectra of activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1] Its introduction provided a potent therapeutic option, particularly for complicated intra-abdominal, skin, and urinary tract infections.[2] The efficacy of Ertapenem, like all β-lactam antibiotics, is intrinsically linked to the chemical reactivity of its strained β-lactam ring. This reactivity is a double-edged sword: it is essential for the acylation and inhibition of bacterial Penicillin-Binding Proteins (PBPs) to halt cell wall synthesis, but it also renders the molecule susceptible to degradation through hydrolysis.[3][4]

Understanding the pathways and kinetics of Ertapenem hydrolysis is paramount for drug development professionals and researchers. This knowledge governs formulation strategies, defines storage and administration conditions, predicts clinical stability, and critically, provides insight into the enzymatic mechanisms of bacterial resistance that threaten its clinical utility.[5][6] This guide provides a detailed exploration of the chemical and enzymatic routes of Ertapenem hydrolysis, the kinetics governing these processes, and the experimental methodologies required for their investigation.

Part 1: The Pathways of Degradation: Chemical and Enzymatic Hydrolysis

The cleavage of the amide bond in the β-lactam ring is the principal route of Ertapenem inactivation. This can occur through non-enzymatic chemical processes or be catalyzed by bacterial enzymes. The primary degradation product in both cases is the inactive, ring-opened derivative.[3][6][7]

Chemical Hydrolysis: Inherent Instability and Environmental Factors

The inherent strain of the fused ring system makes Ertapenem susceptible to hydrolysis in aqueous solutions. The rate and extent of this degradation are significantly influenced by environmental factors.

-

Influence of pH: Ertapenem's stability is highly pH-dependent and subject to specific acid-base catalysis.[5][8]

-

Acid-Catalyzed Hydrolysis: At a pH below 5.0, the degradation is catalyzed by hydrogen ions.[8][9][10]

-

Base-Catalyzed Hydrolysis: In alkaline conditions, above pH 7.5, hydroxide ions catalyze the hydrolysis of the ertapenem dianion.[8][9][10]

-

Region of Maximum Stability: The drug exhibits maximum stability in the pH range of 5.0 to 7.5, where spontaneous hydrolysis by water molecules is the predominant, albeit slower, degradation pathway.[8][9][10] The optimal stability is observed around pH 6.5.[8]

-

-

Influence of Temperature: Degradation is strongly temperature-dependent. Increased temperature accelerates the rate of hydrolysis significantly.[11][12][13] For instance, solutions are markedly more stable when refrigerated at 4°C compared to room temperature (23-25°C).[11][14]

-

Concentration and Dimerization: The degradation rate of Ertapenem is concentration-dependent, with more concentrated solutions degrading more rapidly.[12][13][15] In solutions with concentrations of 100 mg/mL or higher, the formation of dimers through intermolecular reactions can also occur, representing another degradation pathway.[9]

-

Buffer Catalysis: The presence of buffer species can exert a significant catalytic effect on degradation through general acid-base catalysis. This effect is linear with increasing buffer concentration.[5][8] Studies have shown that citrate and borate buffer systems, in particular, display notable catalytic effects.[8]

Caption: Chemical degradation pathways of Ertapenem.

Enzymatic Hydrolysis: The Mechanism of Bacterial Resistance

While Ertapenem is stable against many common β-lactamases, such as extended-spectrum β-lactamases (ESBLs) and AmpC cephalosporinases, the emergence of carbapenem-hydrolyzing enzymes, or carbapenemases , poses a major clinical threat.[3][16][17][18] These enzymes efficiently catalyze the hydrolysis of the β-lactam ring, rendering the antibiotic inactive. Carbapenemases are broadly grouped into molecular classes A, B, and D.[19]

-

Class A Serine Carbapenemases (e.g., KPC): These enzymes utilize a serine residue in their active site. The hydrolysis mechanism proceeds via a two-step acylation and deacylation pathway.[19][20] An active site serine (Ser70) performs a nucleophilic attack on the β-lactam carbonyl carbon, forming a transient acyl-enzyme intermediate.[19] A water molecule, activated by a general base residue (like Glu166), then hydrolyzes this intermediate, releasing the inactivated drug and regenerating the enzyme.[19] The ability of enzymes like KPC to efficiently deacylate the carbapenem intermediate is what confers their potent carbapenemase activity.[21]

-

Class B Metallo-β-Lactamases (MBLs; e.g., NDM, VIM, IMP): Unlike serine-based enzymes, MBLs are zinc-dependent.[19] They utilize one or two Zn²⁺ ions in their active site to coordinate and activate a water molecule. This activated water/hydroxide species then acts as the nucleophile, directly attacking the β-lactam ring to hydrolyze it in a single step without the formation of a covalent acyl-enzyme intermediate.[16][19] Ertapenem is generally susceptible to hydrolysis by MBLs.[5]

-

Class D Serine Carbapenemases (CHDLs; e.g., OXA-48): These oxacillinases also employ a serine nucleophile but are mechanistically distinct, utilizing a carboxylated lysine as the general base for both acylation and deacylation.[20] For 1β-methyl carbapenems like Ertapenem, a novel degradation mechanism has been identified for Class D enzymes.[22] In addition to the classical hydrolysis pathway, they can catalyze the formation of a β-lactone product. This occurs when the hydroxyethyl side chain of the carbapenem itself acts as an intramolecular nucleophile, attacking the ester carbonyl of the acyl-enzyme intermediate, leading to the release of a lactone product without the involvement of a hydrolytic water molecule.[22][23]

Caption: Major enzymatic hydrolysis pathways for Ertapenem.

Part 2: The Rate of Decay: Hydrolysis Kinetics

The study of reaction kinetics provides quantitative data on the rate of Ertapenem degradation, which is essential for determining shelf-life and appropriate clinical usage protocols.

Kinetic Models and Rate Laws

Under various aqueous conditions, the degradation of Ertapenem consistently follows pseudo-first-order kinetics .[5][8][10][24] This means the rate of degradation is directly proportional to the concentration of Ertapenem at any given time.

The overall observed pseudo-first-order rate constant (k') in an aqueous solution can be described by the following equation, which accounts for spontaneous (water-catalyzed), proton-catalyzed, and hydroxide-ion-catalyzed hydrolysis:

k' = k_H₂O + k_H[H⁺] + k_OH[OH⁻]

Where:

-

k_H₂O is the first-order rate constant for the spontaneous reaction with water.

-

k_H is the second-order rate constant for acid catalysis.

-

k_OH is the second-order rate constant for base catalysis.[8]

This model accurately reflects the U-shaped pH-rate profile observed for Ertapenem, with the minimum rate (maximum stability) occurring in the pH range of 5.0-7.5 where the k_H₂O term dominates.[8][9][10]

Quantitative Stability Data

The stability of Ertapenem is often reported as the time required for the concentration to decrease to 90% of its initial value (T₉₀). This parameter is highly dependent on concentration, temperature, and the composition of the solution.

Table 1: Stability (T₉₀) of Reconstituted Ertapenem Solutions

| Concentration | Vehicle | Storage Temperature | T₉₀ (Time to 90% Potency) | Source(s) |

|---|---|---|---|---|

| 10 mg/mL | 0.9% Sodium Chloride | 25°C | ~24 hours | [1] |

| 20 mg/mL | 0.9% Sodium Chloride | 25°C | < 24 hours | [1] |

| 10 mg/mL | 0.9% Sodium Chloride | 4°C | > 5 days | [12][15] |

| 100 mg/mL | 0.9% Sodium Chloride | 23°C | ~5.5 - 6.75 hours | [12][13][25] |

| 100 mg/mL | 0.9% Sodium Chloride | 4°C | ~2.35 - 2.5 days | [12][25] |

| 10 & 20 mg/mL | Dextrose Solutions | 25°C or 4°C | Unstable |[1][14] |

Note: Stability data can vary based on the specific study methodology, container type, and criteria for determining the endpoint.

Enzymatic Reaction Kinetics

The efficiency of carbapenemases in hydrolyzing Ertapenem is described by Michaelis-Menten kinetics, characterized by the parameters Kₘ (substrate affinity) and k꜀ₐₜ (turnover rate). The overall catalytic efficiency is given by the k꜀ₐₜ/Kₘ ratio.

Table 2: Representative Kinetic Parameters for Ertapenem Hydrolysis by Carbapenemases

| Enzyme Class | Enzyme Example | k꜀ₐₜ (s⁻¹) | Kₘ (µM) | Catalytic Efficiency (k꜀ₐₜ/Kₘ) (µM⁻¹s⁻¹) | Source(s) |

|---|---|---|---|---|---|

| Class A | KPC-2 | ~0.1 - 0.5 | ~10 - 50 | ~0.01 - 0.02 | [16] |

| Class B (MBL) | IMP-1 | High (>20) | Variable | High | [16] |

| Class B (MBL) | VIM-2 | ~2 - 20 | Variable | Moderate to High | [16] |

| Class D (CHDL) | OXA-24/40 | ~0.07 | ~0.024* | High (~2.9) |[20] |

*Value reported as Kₛ∗, a proxy for affinity for slow substrates. Data are approximate and vary between studies. This table illustrates that MBLs and certain Class D enzymes can hydrolyze Ertapenem with high efficiency.

Part 3: Methodologies for Studying Ertapenem Hydrolysis

Robust experimental design is crucial for accurately characterizing the degradation of Ertapenem. A self-validating system involves conducting forced degradation studies to understand potential pathways, followed by the development of a specific, stability-indicating analytical method to quantify these changes over time.

Forced Degradation (Stress Testing)

Forced degradation studies are a cornerstone of pharmaceutical stability testing, mandated by ICH guidelines.[26] They are designed to accelerate the degradation process to identify likely degradation products and validate the analytical methods used to resolve them from the parent drug.[24][27]

Protocol: Forced Degradation of Ertapenem

-

Prepare Stock Solution: Accurately weigh and dissolve Ertapenem analytical standard in 0.9% sodium chloride or purified water to a known concentration (e.g., 1 mg/mL).

-

Apply Stress Conditions (in separate aliquots):

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the stock solution. Incubate at 60°C for 2-4 hours.[4][24]

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the stock solution. Incubate at room temperature for 1-2 hours.[6][24]

-

Oxidative Degradation: Add an equal volume of 3-6% H₂O₂ to the stock solution. Keep at room temperature for 24 hours.[6][24]

-

Thermal Degradation: Incubate the stock solution in a water bath at 80°C for up to 4 hours.[11]

-

Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for a defined period.[24]

-

-

Neutralization: Before analysis, neutralize the acid- and base-stressed samples with an equimolar amount of base or acid, respectively, to prevent further degradation and protect the analytical column.[27]

-

Analysis: Dilute all samples to a suitable concentration and analyze using a validated stability-indicating HPLC method alongside an unstressed control sample. The goal is to achieve 20-30% degradation to ensure major degradants are formed and can be adequately resolved.[8]

Caption: Experimental workflow for forced degradation studies.

Stability-Indicating HPLC Method

A stability-indicating method (SIM) is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It is defined by its ability to separate the API from its degradation products, process impurities, and other potential excipients.[8][11]

Protocol: Typical RP-HPLC Method for Ertapenem

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., LiChrospher RP-18, 250 mm x 4 mm, 5 µm particle size) is commonly used.[5][8]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic modifier. A common mobile phase is a mixture of 25 mM phosphate buffer (pH 6.5) and methanol in a ratio of 85:15 (v/v).[5][8]

-

Detection Wavelength: Ertapenem has a UV absorbance maximum suitable for detection around 298 nm.[8][28]

-

Method Validation: The causality behind this protocol is its proven ability to resolve the main open-ring degradant from the parent Ertapenem peak.[11] For trustworthiness, the method must be fully validated according to ICH Q2(R1) guidelines for specificity (using forced degradation samples), linearity, range, accuracy, precision, and robustness.

Enzymatic Kinetic Assay

To determine the kinetic parameters of a carbapenemase against Ertapenem, a continuous spectrophotometric assay is typically employed. This method relies on the change in UV absorbance that occurs upon cleavage of the β-lactam ring.

Protocol: Spectrophotometric Assay for Carbapenemase Activity

-

Enzyme and Reagent Preparation:

-

Use a purified preparation of the carbapenemase of interest (e.g., KPC-2, OXA-48).

-

Prepare a suitable buffer solution (e.g., 50 mM sodium phosphate buffer, pH 7.0). For MBLs, this buffer must be supplemented with ZnSO₄ (e.g., 50 µM).

-

Prepare a stock solution of Ertapenem in the same buffer and determine its precise concentration spectrophotometrically.

-

-

Assay Execution:

-

Perform reactions in a quartz cuvette at a constant temperature (e.g., 25°C or 30°C) using a UV-Vis spectrophotometer.

-

To the cuvette, add the buffer and a fixed, known concentration of the enzyme.[2]

-

Initiate the reaction by adding Ertapenem to the cuvette and immediately begin monitoring the change in absorbance at ~298 nm.

-

Repeat this process over a range of substrate (Ertapenem) concentrations that bracket the expected Kₘ.

-

-

Data Analysis:

-

Calculate the initial velocity (v₀) of the reaction from the linear portion of the absorbance vs. time plot for each substrate concentration.

-

Plot the initial velocities against the corresponding substrate concentrations.

-

Fit the resulting data to the Michaelis-Menten equation using non-linear regression software to determine the kinetic parameters Kₘ and Vₘₐₓ. The turnover number, k꜀ₐₜ, is calculated from Vₘₐₓ and the enzyme concentration.

-

Alternative Method (LC-MS/MS): For a more direct measurement, reactions can be quenched at various time points and analyzed by LC-MS/MS. This allows for the simultaneous monitoring of the disappearance of the parent Ertapenem mass and the appearance of the hydrolyzed product mass (an 18 Da increase), providing a highly sensitive and specific measure of activity.[17][29]

Caption: Workflow for determining enzyme kinetic parameters.

Conclusion

The hydrolysis of Ertapenem is a multifaceted process dictated by both its inherent chemical lability and its susceptibility to sophisticated bacterial enzymes. Chemically, its degradation follows pseudo-first-order kinetics, with stability being critically dependent on pH, temperature, concentration, and solution composition. Enzymatically, its inactivation by Class A, B, and D carbapenemases represents the most significant clinical challenge, with each class employing a distinct and efficient catalytic mechanism. A thorough understanding of these degradation pathways and the kinetic principles that govern them, investigated through rigorous methodologies like forced degradation studies and validated stability-indicating assays, is not merely an academic exercise. It is a fundamental requirement for the development of stable pharmaceutical formulations, the establishment of safe clinical administration guidelines, and the strategic design of next-generation antibiotics capable of overcoming enzymatic resistance.

References

-

Jeon, J. H., Lee, J. H., Lee, J. J., Park, K. S., & Lee, C. H. (2015). Structural Basis for Carbapenem-Hydrolyzing Mechanisms of Carbapenemases Conferring Antibiotic Resistance. International journal of molecular sciences, 16(5), 9654–9692. [Link]

-

Al-Haydar, M., Al-Kotaji, M., & Al-Kaim, A. (2014). Effect of buffer solutions on the degradation of ertapenem in aqueous solution. Kerbala Journal of Pharmaceutical Sciences, 7, 50-59. [Link]

-

Queenan, A. M., Shang, W., Flamm, R., & Bush, K. (2010). Hydrolysis and inhibition profiles of β-lactamases from molecular classes A to D with doripenem, imipenem, and meropenem. Antimicrobial agents and chemotherapy, 54(1), 565–569. [Link]

-

Stojanoski, V., Hu, L., Chow, D. C., & Sankaran, B. (2018). Mechanistic Basis of OXA-48-like β-lactamases Hydrolysis of Carbapenems. Scientific reports, 8(1), 17350. [Link]

-

McQuade, M. S., Van Nostrand, V., Schariter, J., Kanike, J. D., & Forsyth, R. J. (2004). Stability and compatibility of reconstituted ertapenem with commonly used i.v. infusion and coinfusion solutions. American journal of health-system pharmacy : AJHP : official journal of the American Society of Health-System Pharmacists, 61(1), 38–45. [Link]

-

Schneider, K. D., Toth, M., Kumar, V., Leonard, D. A., & Sankaran, B. (2016). Conformational flexibility in carbapenem hydrolysis drives substrate specificity of the class D carbapenemase OXA-24/40. The Journal of biological chemistry, 291(22), 11625–11637. [Link]

-

Pemberton, O. A., Ghavidel, A., Bailey, C., Perry, J., De Luca, F., & Spencer, J. (2012). The Basis for Carbapenem Hydrolysis by Class A β-Lactamases: A Combined Investigation using Crystallography and Simulations. Journal of the American Chemical Society, 134(32), 13416–13425. [Link]

-

Walker, S. E., Law, S., Perks, W., & Iazzetta, J. (2015). Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes at 4°C and 23°C. The Canadian journal of hospital pharmacy, 68(2), 121–126. [Link]

-

McQuade, M. S., Van Nostrand, V., Schariter, J., Kanike, J. D., & Forsyth, R. J. (2004). Stability and compatibility of reconstituted ertapenem with commonly used i.v. infusion and coinfusion solutions. American Journal of Health-System Pharmacy, 61(1), 38-45. [Link]

-

ResearchGate. (n.d.). A) Extent of hydrolysis of the ertapenem lactone by a panel of... [Link]

-

McQuade, M. S., et al. (2004). Stability and compatibility of reconstituted ertapenem with commonly used i.v. infusion and coinfusion solutions. American Journal of Health-System Pharmacy, 61(1), 38-45. [Link]

-

Cielecka-Piontek, J., Zalewski, P., & Gorniak, A. (2013). Stability of ertapenem in aqueous solutions. Acta poloniae pharmaceutica, 70(1), 37–44. [Link]

-

Calvopina, K., Hinchliffe, P., Brem, J., Heesom, K. J., Johnson, S., Cain, R., ... & Spencer, J. (2017). A New Mechanism for β‐Lactamases: Class D Enzymes Degrade 1β‐Methyl Carbapenems through Lactone Formation. Angewandte Chemie International Edition, 56(44), 13812-13816. [Link]

-

ACS Dobfar S.p.A. (2017). Ertapenem Manufacturing Process Development. IRIS Institutional Research Information System. [Link]

-

American Society of Health-System Pharmacists. (n.d.). Ertapenem Sodium. ASHP Publications. [Link]

-

Walker, S. E., et al. (2015). Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes at 4°C and 23°C. The Canadian Journal of Hospital Pharmacy, 68(2), 121–126. [Link]

-

National Center for Biotechnology Information. (n.d.). Ertapenem. PubChem Compound Summary for CID 150610. [Link]

-

Phipps, S. D., & I-Venti, H. (2007). Stability of ertapenem in an elastomeric infusion device. American Journal of Health-System Pharmacy, 64(14), 1514-1516. [Link]

-

Jain, J. G., Sutherland, C., Nicolau, D. P., & Kuti, J. L. (2014). Stability of ertapenem 100 mg/mL in polypropylene syringes stored at 25, 4, and -20 C. American journal of health-system pharmacy : AJHP, 71(17), 1480–1484. [Link]

-

Al-Haydar, M., Al-Kotaji, M., & Al-Kaim, A. (2015). Effect of buffers on the ertapenem stability in aqueous solution. International Journal of Pharmacy and Pharmaceutical Sciences, 7(1), 329-334. [Link]

-

McQuade, M. S., et al. (2004). Stability and compatibility of reconstituted ertapenem with commonly used i.v. infusion and coinfusion solutions. American Journal of Health-System Pharmacy, 61(1), 38-45. [Link]

-

Wang, D. Y., et al. (2014). Rapid detection of carbapenemase activity through monitoring ertapenem hydrolysis in Enterobacteriaceae with LC-MS/MS. Bioanalysis, 6(13), 1779–1793. [Link]

-

Poirel, L., & Nordmann, P. (2008). Do CTX-M β-lactamases hydrolyse ertapenem?. Journal of antimicrobial chemotherapy, 62(4), 843–844. [Link]

-

El-Gindy, A., Emara, S., Shaaban, H., & El-Ashrey, M. (2022). Development and Validation of Green Stability-Indicating RP-HPLC Method for Estimation of Ertapenem: Degradation Kinetics. BUE Scholar. [Link]

-

Al-Momani, I. F. (2010). Selective Determination of Ertapenem and Imipenem in the Presence of Their Degradants. Journal of AOAC International, 93(4), 1242-1248. [Link]

-

Drugs.com. (2025). Ertapenem Monograph for Professionals. [Link]

-

Sajonz, P., et al. (2006). Preparation, isolation, and characterization of dimeric degradation products of the 1β-methylcarbapenem antibiotic, ertapenem. Journal of Liquid Chromatography & Related Technologies, 24(19), 3027-3043. [Link]

-

de Souza, M. V. N., & de Almeida, M. V. (2007). A Critical Review of Analytical Methods for Determination of Ertapenem Sodium. Critical Reviews in Analytical Chemistry, 37(3), 175-182. [Link]

-

Kuti, J. L., Nicolau, D. P., Walker, S. E., Iazzetta, J., Perks, W., & Law, S. (2015). Stability of Ertapenem 100 mg/mL at Room Temperature. The Canadian journal of hospital pharmacy, 68(5), 411–412. [Link]

-

Wikipedia. (n.d.). Beta-lactamase. [Link]

-

Kuti, J. L., et al. (2015). Stability of Ertapenem 100 mg/mL at Room Temperature. The Canadian Journal of Hospital Pharmacy, 68(5), 411-412. [Link]

-

ResearchGate. (n.d.). A) Extent of hydrolysis of the ertapenem lactone by a panel of... [https://www.researchgate.net/figure/A-Extent-of-hydrolysis-of-the-ertapenem-lactone-by-a-panel-of-carbapenemases-1-h-05_fig3_317135832]([Link] hydrolysis-of-the-ertapenem-lactone-by-a-panel-of-carbapenemases-1-h-05_fig3_317135832)

-

Wikipedia. (n.d.). Ertapenem. [Link]

-

S. K. S. (2016). Forced degradation studies. MOJ Bioequivalence & Bioavailability, 2(6). [Link]

-

ResearchGate. (n.d.). Monitoring of faropenem and ertapenem hydrolysis during 24 h with... [Link]

-

Wang, D. Y., et al. (2014). Rapid detection of carbapenemase activity through monitoring ertapenem hydrolysis in Enterobacteriaceae with LC–MS/MS. Bioanalysis, 6(13), 1779-1793. [Link]

-

Kumar, V., & Kumar, S. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Medicinal Research, 3(1), 1-5. [Link]

-

Lenhart, S., & Westhoff, A. (2017). A physiologically-based pharmacokinetic model for the antibiotic ertapenem. AIMS Press. [Link]

-

Lenhart, S., & Westhoff, A. (2017). A physiologically-based pharmacokinetic model for the antibiotic ertapenem. Mathematical Biosciences and Engineering, 14(2), 453-473. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Ertapenem | C22H25N3O7S | CID 150610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. iris.unipv.it [iris.unipv.it]

- 7. Ertapenem - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Stability of Ertapenem 100 mg/mL in Manufacturer’s Glass Vials or Syringes at 4°C and 23°C - PMC [pmc.ncbi.nlm.nih.gov]

- 12. View of Stability of Ertapenem 100 mg/mL in Manufacturer’s Glass Vials or Syringes at 4°C and 23°C | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]

- 13. Stability of Ertapenem 100 mg/mL at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Stability and compatibility of reconstituted ertapenem with commonly used i.v. infusion and coinfusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. journals.asm.org [journals.asm.org]

- 17. Rapid detection of carbapenemase activity through monitoring ertapenem hydrolysis in Enterobacteriaceae with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Beta-lactamase - Wikipedia [en.wikipedia.org]

- 19. Structural Basis for Carbapenem-Hydrolyzing Mechanisms of Carbapenemases Conferring Antibiotic Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Conformational flexibility in carbapenem hydrolysis drives substrate specificity of the class D carbapenemase OXA-24/40 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. A New Mechanism for β‐Lactamases: Class D Enzymes Degrade 1β‐Methyl Carbapenems through Lactone Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. buescholar.bue.edu.eg [buescholar.bue.edu.eg]

- 25. researchgate.net [researchgate.net]

- 26. medcraveonline.com [medcraveonline.com]

- 27. longdom.org [longdom.org]

- 28. researchgate.net [researchgate.net]

- 29. Rapid detection of carbapenemase activity through monitoring ertapenem hydrolysis in Enterobacteriaceae with LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Double-Edged Sword: An In-depth Technical Guide on the Significance of Beta-Lactam Ring Cleavage in Carbapenems

<

Abstract

Carbapenems represent a class of β-lactam antibiotics of last resort, critical in the fight against multidrug-resistant bacterial infections.[1][2] Their potent bactericidal activity is intrinsically linked to the chemical reactivity of the strained β-lactam ring.[3][4] This guide provides a comprehensive technical analysis of the pivotal event that governs both the efficacy and failure of these life-saving drugs: the cleavage of the β-lactam ring. We will explore the mechanism of action, where ring stability is paramount for therapeutic success, and delve into the primary mechanism of resistance—enzymatic hydrolysis by carbapenemases—which proceeds via ring cleavage. Furthermore, the inherent chemical instability of the carbapenem nucleus and the clinical ramifications of ring cleavage will be discussed. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the core chemistry that dictates the utility of carbapenems.

Introduction: The Carbapenem Core and the Primacy of the β-Lactam Ring

Carbapenems are distinguished from other β-lactam antibiotics by a unique structural feature: a carbapenem nucleus fused to the β-lactam ring.[2][5] This bicyclic system, which includes a double bond between C2 and C3 and a carbon atom at the C1 position, confers an exceptionally broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][5] The defining characteristic of all β-lactam antibiotics, including carbapenems, is the four-membered β-lactam ring.[5][6] The strained amide bond within this ring is the chemical linchpin of their antibacterial power.[3]

The history of carbapenems began with the discovery of thienamycin in the 1970s, a potent but chemically unstable natural product.[7] Subsequent synthetic modifications led to clinically useful agents like imipenem, meropenem, ertapenem, and doripenem, each with variations in their side chains that influence their stability and spectrum.[5][8] Despite these modifications, the fundamental mechanism of action and the primary mode of inactivation remain centered on the integrity of the β-lactam ring.

Mechanism of Action: The β-Lactam Ring as a Covalent Warhead

The bactericidal effect of carbapenems is achieved through the inhibition of bacterial cell wall synthesis.[5][8] Specifically, they target and inactivate penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[9][10][11] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.[9][12]

The process of PBP inactivation is a direct consequence of the reactivity of the β-lactam ring. The ring mimics the D-Ala-D-Ala moiety of the natural PBP substrate, allowing the carbapenem to enter the enzyme's active site.[10] A critical serine residue in the PBP active site launches a nucleophilic attack on the carbonyl carbon of the β-lactam ring.[3] This results in the opening of the ring and the formation of a stable, covalent acyl-enzyme intermediate.[3][7] This acylation effectively sequesters the PBP, preventing it from performing its transpeptidase function of cross-linking peptidoglycan strands.[9][13] The stability of this covalent bond is crucial; a stable complex ensures prolonged inactivation of the PBP, leading to potent antibacterial activity.

Workflow of the Carba NP Test.

Inherent Chemical Instability and Non-Enzymatic Cleavage

Beyond enzymatic degradation, the β-lactam ring of carbapenems is also susceptible to non-enzymatic hydrolysis. [14]The high degree of ring strain, a key contributor to their antibacterial potency, also renders them chemically labile, particularly in aqueous solutions. [14]The rate of this hydrolysis is influenced by factors such as pH and temperature. This inherent instability has implications for drug formulation, storage, and administration. For instance, imipenem is co-administered with cilastatin, an inhibitor of the renal dehydropeptidase-I enzyme, which would otherwise rapidly hydrolyze the β-lactam ring of imipenem in the kidneys, leading to its inactivation. [7]Meropenem, in contrast, possesses a 1-β-methyl group that confers greater stability against this enzyme. [8]

Clinical and Therapeutic Consequences of β-Lactam Ring Cleavage

The cleavage of the β-lactam ring, whether by enzymatic or chemical means, has profound clinical and therapeutic consequences:

-

Loss of Antibacterial Efficacy: This is the most direct and critical consequence. Once the ring is opened, the carbapenem can no longer acylate PBPs, and its bactericidal activity is lost. [6][15]This leads to treatment failure in patients infected with carbapenemase-producing organisms.

-

Propagation of Antibiotic Resistance: The genes encoding carbapenemases are often located on mobile genetic elements such as plasmids and transposons. [15][16]This facilitates their horizontal transfer between different bacterial species and strains, contributing to the rapid dissemination of carbapenem resistance.

-

Limited Therapeutic Options: For infections caused by carbapenem-resistant bacteria, therapeutic options are severely limited. [1]This often necessitates the use of older, more toxic antibiotics or combination therapies with novel β-lactamase inhibitors.

-

Implications for Drug Development: The challenge of β-lactam ring cleavage is a central focus in the development of new antibiotics and β-lactamase inhibitors. Strategies include designing carbapenems that are more resistant to hydrolysis or co-administering them with potent inhibitors that can protect the β-lactam ring from enzymatic attack. [17]

Conclusion

The cleavage of the β-lactam ring is the central event that dictates the fate of carbapenem antibiotics. While the inherent reactivity of this ring is the foundation of their potent bactericidal activity, it is also their Achilles' heel, making them susceptible to both enzymatic and chemical degradation. The rise of carbapenemases represents a global health crisis, as these enzymes efficiently catalyze the cleavage of the β-lactam ring, leading to widespread antibiotic resistance. A thorough understanding of the mechanisms of β-lactam ring cleavage is therefore essential for the effective clinical use of current carbapenems, the development of rapid diagnostic tools, and the rational design of future antibacterial agents that can overcome the challenge of resistance.

References

-

Title: Kinetic and Structural Requirements for Carbapenemase Activity in GES-Type β-Lactamases. Source: ACS Publications. URL: [Link]

-

Title: Simplified Protocol for Carba NP Test for Enhanced Detection of Carbapenemase Producers Directly from Bacterial Cultures. Source: National Institutes of Health. URL: [Link]

-

Title: Carbapenems: History, Structure, Mechanism of Action, resistance and Antimicrobial Activity. Source: AIMSCI. URL: [Link]

-

Title: Simplified Protocol for Carba NP Test for Enhanced Detection of Carbapenemase Producers Directly from Bacterial Cultures. Source: PubMed. URL: [Link]

-

Title: penicillin-binding proteins: structure and role in peptidoglycan biosynthesis. Source: Oxford Academic. URL: [Link]

-

Title: Beta-Lactam Antibiotics: Mechanism of Action, Resistance. Source: Microbe Online. URL: [Link]

-

Title: β-Lactam antibiotic. Source: Wikipedia. URL: [Link]

-

Title: Mechanisms of Action of Carbapenem Resistance. Source: National Institutes of Health. URL: [Link]

-

Title: Mechanisms of Action of Carbapenem Resistance. Source: MDPI. URL: [Link]

-

Title: β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates. Source: National Institutes of Health. URL: [Link]

-

Title: Carbapenemases: the Versatile β-Lactamases. Source: National Institutes of Health. URL: [Link]

-

Title: Kinetic and Structural Requirements for Carbapenemase Activity in GES-type β-lactamases. Source: PubMed. URL: [Link]

-

Title: Novel Rapid Test for Detecting Carbapenemase. Source: National Institutes of Health. URL: [Link]

-

Title: Carba NP Test (CNPt): Principle, Procedure, Results. Source: Microbe Online. URL: [Link]

-

Title: Carbapenems- Definition, Mechanism, Types, Uses. Source: Microbe Notes. URL: [Link]

-

Title: Beta-lactamase. Source: Wikipedia. URL: [Link]

-

Title: Steady-state kinetic parameters for the hydrolysis of carbapenems by selected OXA enzymes. Source: ResearchGate. URL: [Link]

-

Title: Mechanisms of Carbapenem Resistance. Source: Encyclopedia MDPI. URL: [Link]

-

Title: Transpeptidase activity of penicillin-binding protein SpoVD in peptidoglycan synthesis conditionally depends on the disulfide reductase StoA. Source: PubMed. URL: [Link]

-

Title: Kinetic parameters for hydrolysis of -lactam substrates by KPC-6... Source: ResearchGate. URL: [Link]

-

Title: Commercial assays for the detection of acquired carbapenemases. Source: GOV.UK. URL: [Link]

-

Title: Bacterial cell wall transpeptidase (PBP (Penicillin-binding protein)). Source: gosset.ai. URL: [Link]

-

Title: Mechanisms of Action of Carbapenem Resistance. Source: ResearchGate. URL: [Link]

-

Title: The Penicillin-binding proteins: structure and role in peptidoglycan biosynthesis. Source: ResearchGate. URL: [Link]

-

Title: Strategies for identification of carbapenemase-producing Enterobacteriaceae. Source: Oxford Academic. URL: [Link]

-

Title: The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis. Source: ASM Journals. URL: [Link]

-

Title: Laboratory detection of carbapenemases among Gram-negative organisms. Source: ASM Journals. URL: [Link]

-

Title: Beta-Lactam Antibiotics. Source: National Institutes of Health. URL: [Link]

-

Title: β-Lactams and β-Lactamase Inhibitors: An Overview. Source: National Institutes of Health. URL: [Link]

-

Title: β-Lactams: chemical structure, mode of action and mechanisms of resistance. Source: SciSpace. URL: [Link]

-

Title: Detection and Characterization of Carbapenemases in Enterobacterales With a New Rapid and Simplified Carbapenemase Detection Method Called rsCDM. Source: Frontiers. URL: [Link]

-

Title: A simplified protocol of the Carba NP test for enhanced detection of carbapenemase producers direct from bacterial cultures. Source: ResearchGate. URL: [Link]

-

Title: Evaluation of the Carba NP Test for Carbapenemase Detection. Source: ASM Journals. URL: [Link]

-

Title: Characterization of Carbapenem-resistant Klebsiella pneumoniae in a Te. Source: IDR. URL: [Link]

-

Title: The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition. Source: National Institutes of Health. URL: [Link]

-

Title: Carbapenems | Bacterial Targets, Mechanism of Action, Side Effects. Source: YouTube. URL: [Link]

-

Title: β-Lactamases and β-Lactamase Inhibitors in the 21st Century. Source: National Institutes of Health. URL: [Link]

-

Title: KPC-2 β-lactamase enables carbapenem antibiotic resistance through fast deacylation of the covalent intermediate. Source: PubMed Central. URL: [Link]

-

Title: Kinetic and Structural Requirements for Carbapenemase Activity in GES-Type β‑Lactamases. Source: ResearchGate. URL: [Link]

Sources

- 1. Mechanisms of Action of Carbapenem Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. thesciencenotes.com [thesciencenotes.com]

- 6. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 7. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. microbenotes.com [microbenotes.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]

- 11. gosset.ai [gosset.ai]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. The Chemical Relationship Among Beta-Lactam Antibiotics and Potential Impacts on Reactivity and Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Beta-lactamase - Wikipedia [en.wikipedia.org]

- 16. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 17. Beta-Lactam Antibiotics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Discovery and Characterization of Ertapenem Degradation Impurities: A Technical Guide

Foreword: The Imperative of Purity in Carbapenem Antibiotics

Ertapenem, a 1-β methyl-carbapenem antibiotic, stands as a critical tool in our arsenal against severe bacterial infections, including complicated intra-abdominal, skin, and urinary tract infections.[1][2] Its broad spectrum of activity against Gram-positive and Gram-negative aerobes and anaerobes is attributed to its unique structure, which is also inherently susceptible to degradation.[2][3] The β-lactam ring, the pharmacophore responsible for its bactericidal action, is highly strained and prone to hydrolysis, leading to a loss of therapeutic efficacy.[4][5] Therefore, a comprehensive understanding of Ertapenem's stability and the landscape of its degradation products is not merely an academic exercise; it is a cornerstone of ensuring its safety, quality, and potency as a pharmaceutical product.

This technical guide provides an in-depth exploration of the methodologies and scientific rationale behind the discovery and characterization of Ertapenem's degradation impurities. We will delve into the design of forced degradation studies, the application of stability-indicating analytical methods, and the structural elucidation of the resultant impurities. This document is intended for researchers, scientists, and drug development professionals dedicated to the robust analytical characterization of complex antibiotic molecules.

The Chemical Instability of Ertapenem: Understanding the Degradation Pathways

The stability of Ertapenem is significantly influenced by pH, temperature, and the presence of oxidative agents.[1][4][6] Forced degradation, or stress testing, is a systematic approach to accelerate this degradation under controlled conditions, allowing us to predict and identify potential impurities that could arise during manufacturing, storage, and administration.[7][8] These studies are fundamental to developing and validating stability-indicating analytical methods, as mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[7][9]

Ertapenem's primary degradation pathway involves the hydrolysis of the β-lactam ring, which is catalyzed by both acidic and basic conditions.[2][4][5] This results in the formation of a pharmacologically inactive ring-opened derivative, which is also its major metabolite.[2][5] Oxidative stress also leads to significant degradation, while thermal and photolytic conditions have been shown to have a lesser impact on its stability.[1][9]

The following diagram illustrates the principal degradation pathways of Ertapenem under various stress conditions.

Caption: Major degradation pathways of Ertapenem under different stress conditions.

A Systematic Approach to Impurity Discovery: The Experimental Workflow

The discovery and characterization of degradation impurities is a multi-step process that requires a well-defined workflow. This process begins with subjecting the Ertapenem drug substance to a battery of stress conditions, followed by analysis using a validated stability-indicating method, typically High-Performance Liquid Chromatography (HPLC). Any new peaks observed in the chromatograms are then further investigated using mass spectrometry (MS) for structural elucidation.

The following diagram outlines a typical experimental workflow for the discovery of Ertapenem degradation impurities.

Caption: A typical experimental workflow for the discovery of Ertapenem degradation impurities.

Experimental Protocols: A Guide to Practice

Forced Degradation Studies

The goal of forced degradation is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API) to ensure the formation of primary degradants without being overly destructive.[8]

Protocol for Forced Degradation of Ertapenem:

-

Preparation of Stock Solution: Accurately weigh and dissolve Ertapenem working standard in a suitable solvent (e.g., water for HPLC) to obtain a known concentration (e.g., 1000 µg/mL).

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N Hydrochloric Acid (HCl). Incubate the solution in a water bath at 80°C for 60 minutes.[9] After incubation, neutralize the solution with an equivalent amount of 0.1 N Sodium Hydroxide (NaOH) and dilute to the final concentration with the mobile phase.

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N Sodium Hydroxide (NaOH). Keep the solution at room temperature and monitor the degradation. Due to the rapid degradation in basic conditions, a shorter exposure time (e.g., 60 minutes at 80°C) is often sufficient.[9] Neutralize the solution with an equivalent amount of 0.1 N HCl and dilute to the final concentration.

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% Hydrogen Peroxide (H₂O₂). Keep the solution at room temperature for 60 minutes.[9] Dilute to the final concentration with the mobile phase.

-

Thermal Degradation: Place a solid sample of Ertapenem in a hot air oven maintained at 80°C for 48 hours.[9] After exposure, dissolve the sample in the mobile phase to the desired concentration.

-

Photolytic Degradation: Expose a solution of Ertapenem to UV light (e.g., 222 nm and 366 nm) for 48 hours.[9] A control sample should be kept in the dark under the same conditions. After exposure, dilute the sample to the final concentration.

Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately and selectively quantify the active ingredient in the presence of its degradation products, excipients, and other potential impurities.[9][10]

Typical HPLC Parameters for Ertapenem and its Impurities:

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation of the polar Ertapenem and its degradation products.[9][10] |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer pH 2.9) and an organic modifier (e.g., acetonitrile or methanol).[1][9] | The buffer controls the ionization state of the acidic and basic functional groups in Ertapenem and its impurities, influencing their retention and peak shape. The organic modifier adjusts the overall elution strength. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a good balance between analysis time and separation efficiency.[1][10] |

| Detection Wavelength | 298 nm | This wavelength provides good absorbance for Ertapenem and allows for sensitive detection.[4][10] |

| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times.[1] |

| Injection Volume | 20 µL | A typical injection volume for standard analytical HPLC systems. |

System Suitability Parameters:

Before sample analysis, the chromatographic system must meet predefined system suitability criteria to ensure its performance.

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | > 2000 |

| % RSD of Peak Areas | ≤ 2.0% (for replicate injections) |

Data Interpretation and Impurity Characterization

The chromatograms obtained from the forced degradation samples are compared to that of an unstressed sample. The appearance of new peaks indicates the formation of degradation products. The retention times, peak areas, and spectral data of these new peaks are recorded.

Table of Observed Degradation under Different Stress Conditions:

| Stress Condition | % Degradation (Approximate) | Major Impurities Observed |

| Acid Hydrolysis (0.1 N HCl, 80°C, 60 min) | 4.8%[9] | Ring-opened hydrolysis product |

| Base Hydrolysis (0.1 N NaOH, 80°C, 60 min) | 88.45%[9] | Ring-opened hydrolysis product, Dimeric impurities |

| Oxidative (3% H₂O₂, 60 min) | 21.2%[9] | Multiple oxidative degradation products |

| Thermal (80°C, 48 hrs) | 6.9%[9] | Minor degradation |

| Photolytic (UV light, 48 hrs) | 9.3 - 10.3%[9] | Minor degradation |

Note: The extent of degradation can vary depending on the exact experimental conditions.

For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice.[1][11] By coupling the separation power of HPLC with the mass-analyzing capabilities of MS, we can obtain the molecular weight and fragmentation patterns of the impurities. This information, often combined with data from high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, allows for the confident identification of the impurity structures.[12] For instance, the primary ring-opened hydrolysis product of Ertapenem will show a mass increase of 18 amu (the mass of a water molecule) compared to the parent drug.

Conclusion and Future Perspectives

The discovery and characterization of degradation impurities are critical components of the drug development process, ensuring the safety and efficacy of pharmaceutical products. For a molecule like Ertapenem, with its inherent chemical lability, a thorough understanding of its degradation pathways is paramount. The systematic application of forced degradation studies coupled with robust, stability-indicating analytical methods like HPLC and LC-MS provides the necessary framework for this investigation.

As analytical technologies continue to advance, with improvements in chromatographic resolution and mass spectrometric sensitivity, we can expect to gain even deeper insights into the impurity profiles of complex antibiotics. This ongoing pursuit of knowledge is essential for maintaining the high standards of quality and safety that patients and regulatory agencies demand.

References

-

Development and Validation of Green Stability-Indicating RP-HPLC Method for Estimation of Ertapenem: Degradation Kinetics. BUE Scholar. Available from: [Link]

-

Development of Stability Indicating RP-HPLC Method for Ertapenem in Bulk Drug and Pharmaceutical Dosage Form. ResearchGate. Available from: [Link]

-

Stability indicating RP-HPLC method development for analysis of Ertapenem in bulk drug and pharmaceutical dosage form. ResearchGate. Available from: [Link]

-

New EMA Guideline on Specifications for Impurities in Antibiotics. gmp-compliance.org. Available from: [Link]

-

Stability of Ertapenem 100 mg/mL in Manufacturer's Glass Vials or Syringes at 4°C and 23°C. National Institutes of Health. Available from: [Link]

-

Ertapenem. PubChem, National Institutes of Health. Available from: [Link]

-

Stability of ertapenem in aqueous solutions. ResearchGate. Available from: [Link]

-

New Validated RP-HPLC Method For The Estimation of Ertapenem In Pharmaceutical Formulation. Journal of Science & Technology. Available from: [Link]

-

Effect of buffer solutions on the degradation of ertapenem in aqueous solution. ResearchGate. Available from: [Link]

-